molecular formula C14H16N2O2 B2423370 2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile CAS No. 1025265-09-1

2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile

Cat. No. B2423370
CAS RN: 1025265-09-1
M. Wt: 244.294
InChI Key: HNOFDPRTHKXNKP-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile, also known as 4-hydroxy-2-(2,2-dimethylpropionyl)benzylamine (HDPBA), is a synthetic compound with a wide range of applications in scientific research. HDPBA has been used in numerous studies as a model compound to study the effects of drug-like molecules on biochemical and physiological processes. HDPBA has also been used in laboratory experiments to evaluate the efficacy of new drug molecules and to elucidate their mechanisms of action.

Scientific Research Applications

Antioxidant Activity

The compound's derivatives demonstrate significant antioxidant properties. A study on methoxy- and hydroxyl-substituted 2'-aminochalcones, structurally related to 2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile, found strong antioxidant activity, particularly in derivatives with hydroxyl functionalities (Sulpizio et al., 2016).

Chemical Synthesis and Structural Analysis

This compound and its variants are utilized in various chemical syntheses and structural analyses. For instance, research on compounds including (4-acetylphenyl)amino 2,2-dimethylpropanoate has provided insights into molecular geometry and hydrogen bonding patterns, highlighting the utility of these compounds in crystallography and vibrational data analysis (Kant et al., 2014).

Applications in Polymer Science

Modifications of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives of 2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile, have been explored. These modifications lead to increased thermal stability and potential antibacterial and antifungal applications, indicating the compound's relevance in medical and polymer sciences (Aly & El-Mohdy, 2015).

Exploration in Medicinal Chemistry

The compound has been synthesized and evaluated for its potential in medicinal applications. For example, studies have investigated its beta-adrenoceptor stimulant properties, exploring its potential use as a cardiac stimulant (Barlow et al., 1981).

Anticancer Research

Research has also been conducted on derivatives of this compound for potential anticancer applications. A series of synthesized compounds based on the structural modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed selective inhibition of colon cancer cell proliferation, indicating the compound's relevance in cancer research (Rayes et al., 2020).

properties

IUPAC Name

(2Z)-2-[(4-hydroxyanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-14(2,3)13(18)10(8-15)9-16-11-4-6-12(17)7-5-11/h4-7,9,16-17H,1-3H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOFDPRTHKXNKP-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\NC1=CC=C(C=C1)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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